3-((1H-Pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((1H-Pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties makes it a versatile scaffold for the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-Pyrazol-1-yl)methyl)piperidine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Biochemical Analysis
Biochemical Properties
3-((1H-Pyrazol-1-yl)methyl)piperidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper complexes, forming stable compounds that can be characterized by various spectroscopic techniques
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds, such as this compound, exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through the modulation of specific cellular pathways and the regulation of gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and stability . Understanding these molecular mechanisms is crucial for developing new therapeutic agents based on this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo various chemical transformations, affecting their activity and potency . Monitoring these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall activity and efficacy . Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a pyrazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1H-Pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes, where its unique structure imparts desirable properties to the final products.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)pyridine
- 3-(1H-Pyrazol-1-yl)propane
- 3-(1H-Pyrazol-1-yl)butane
Uniqueness
3-((1H-Pyrazol-1-yl)methyl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems compared to similar compounds that lack this feature. Additionally, the pyrazole ring provides a versatile site for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBYKCAAHNALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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